3,5-Dimethylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

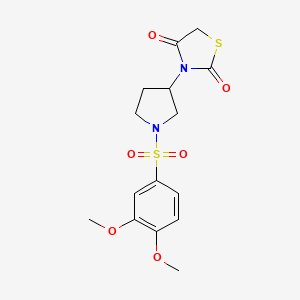

3,5-Dimethylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.27 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) . This indicates the presence of a thiophene ring with two methyl groups at positions 3 and 5, and a sulfonamide group at position 2 .科学的研究の応用

Drug Binding Sites Characterization

3,5-Dimethylthiophene-2-sulfonamide and related compounds have been investigated for their ability to interact with specific binding sites on proteins such as human serum albumin (HSA). Research has identified specific markers for distinct binding sites for anionic drugs on HSA, highlighting the structural features required for such interactions. This research provides insights into how drugs and compounds like this compound interact with proteins, which is crucial for understanding drug distribution and efficacy (Sudlow, Birkett, & Wade, 1976).

Synthesis and Biological Activities

A facile synthesis approach for thiophene sulfonamide derivatives, including this compound, has been developed via Suzuki–Miyaura cross-coupling reactions. These compounds have been evaluated for their urease inhibition, hemolytic, and antibacterial activities. The research demonstrates the significance of the substitution pattern and electronic effects of functional groups on the aromatic ring, affecting the overall biological activities of these compounds (Noreen et al., 2017).

Cryoprotection and Membrane Interaction

Dimethyl sulfoxide (DMSO), closely related to this compound, is extensively used in research for its cryoprotective effects. Studies have explored the mechanism by which DMSO protects cellular structures during freezing, suggesting that its interaction with cell membranes plays a critical role. The findings indicate that DMSO's effect on membrane fluidity and stability is essential for its cryoprotective properties, which might extend to structurally related compounds like this compound (Anchordoguy et al., 1991).

Environmental Applications

Research on sulfonated azo dyes degradation has identified pathways involving microbial peroxidases that could potentially apply to compounds like this compound. These pathways highlight the environmental impact and biodegradability of sulfonamide compounds, suggesting their roles in environmental remediation and the development of sustainable chemical processes (Goszczyński et al., 1994).

Cerebrovascular Research

Studies on sulfonamides, including derivatives of this compound, have explored their potential in cerebrovascular applications. The research focuses on the selective inhibition of carbonic anhydrase, demonstrating the therapeutic potential of these compounds in treating conditions like Alzheimer's disease and enhancing cerebral blood flow (Barnish et al., 1981).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3,5-dimethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOGWVIHYBWIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)